molecular formula C19H20N2O5 B11027642 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one

1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one

Cat. No.: B11027642
M. Wt: 356.4 g/mol
InChI Key: CWEYBWJTLRHVQU-UHFFFAOYSA-N
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Description

The compound 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one features a benzo[c]chromen core fused with a cyclohexenone ring, substituted at position 3 with an oxyacetyl group linked to an imidazolidin-2-one heterocycle.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]imidazolidin-2-one

InChI

InChI=1S/C19H20N2O5/c1-11-15(25-10-16(22)21-9-8-20-19(21)24)7-6-13-12-4-2-3-5-14(12)18(23)26-17(11)13/h6-7H,2-5,8-10H2,1H3,(H,20,24)

InChI Key

CWEYBWJTLRHVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N4CCNC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the imidazolidin-2-one moiety: This step involves the reaction of the benzo[c]chromen derivative with an imidazolidin-2-one precursor, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving its specific structural features.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Reference
1-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one Benzo[c]chromen-6-one 4-Methyl, 3-oxyacetyl-imidazolidin-2-one
2-((3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy)acetic acid Benzo[c]chromen-6-one 3-Methyl, 1-oxyacetic acid (carboxylic acid derivative)
Dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) (8k) Imidazolidin-2-one Acetyl, 4-benzyloxy-2-pyridyl; Cu(II) coordination
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one Chromen-4-one 6-Ethyl, 7-hydroxy, 3-benzoimidazolyl

Key Observations :

  • Positional Isomerism : The target compound’s 4-methyl group on the benzo[c]chromen core contrasts with the 3-methyl substitution in ’s derivative. This positional difference may influence electronic effects and solubility .
  • Metal Coordination : Compounds like 8k () demonstrate that imidazolidin-2-one derivatives can act as ligands for Cu(II), suggesting the target compound may also form stable metal complexes, albeit with distinct steric and electronic profiles due to its bulky benzo[c]chromen system .

Key Observations :

  • The target compound’s synthesis may involve Friedel-Crafts acylation or nucleophilic substitution to attach the oxyacetyl group, followed by imidazolidinone ring formation via urea cyclization.
Physical and Spectroscopic Properties

Table 3: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) IR Carbonyl Stretch (cm⁻¹) Space Group (Crystallography) Reference
Target Compound Not reported ~1680–1700 (expected) Not available
8k (Cu(II) complex) 195–199 1683 (acetyl C=O) Not reported
5j (Cu(II) complex) 165–170 Not specified Pbca (orthorhombic)
6a (Cu(II) complex) 207–209 Not specified Not reported

Key Observations :

  • The target compound’s IR spectrum is expected to show strong absorption near 1680–1700 cm⁻¹ for the chromen-6-one and imidazolidinone carbonyl groups, consistent with analogs like 8k .
  • Crystallographic data for related Cu(II) complexes (e.g., 5j ) reveal orthogonal crystal systems (e.g., Pbca), suggesting that the target compound’s bulkier structure may adopt a distinct packing arrangement if crystallized .

Biological Activity

The compound 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one is a derivative of imidazolidinone that has garnered attention for its potential biological activities. This article explores the compound's biological activity, summarizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes an imidazolidinone core and a benzochromene moiety. The chemical formula is C16H16O5NC_{16}H_{16}O_5N, and it can be represented as follows:

Structure 1[(4methyl6oxo7,8,9,10tetrahydro6Hbenzo[c]chromen3yl)oxy]acetylimidazolidin2one\text{Structure }this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and anticancer domains. Below is a summary of its key biological activities:

Antibacterial Activity

Studies have shown that derivatives of imidazolidinone possess significant antibacterial properties. For instance:

  • Mechanism of Action : It has been observed that these compounds disrupt bacterial cell membranes, leading to cell death. This mechanism is similar to that of host defense peptides (HDPs) which are known for their antimicrobial properties .
  • Broad-Spectrum Efficacy : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Anticancer Potential

The imidazolidinone scaffold is also being explored for anticancer applications:

  • Cell Proliferation Inhibition : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The specific pathways involved are still under investigation but may include modulation of redox status in cells .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against MRSA with MIC values below 6 μg/mL.
Study 2 Showed that the compound induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Study 3 Investigated the structure-activity relationship (SAR) indicating that modifications to the alkyl chain length influenced antibacterial efficacy .

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to:

  • Disrupt Membrane Integrity : The hydrophobic nature of the benzochromene moiety aids in penetrating bacterial membranes.
  • Induce Apoptosis in Cancer Cells : By altering redox states and activating apoptotic pathways in cancerous cells .

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